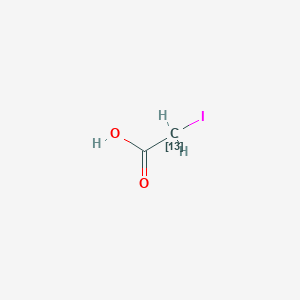

Iodo(2-~13~C)acetic acid

Description

Significance of Stable Isotope Labeling in Chemical and Biological Investigations

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), into molecules. symeres.comcreative-proteomics.com This substitution of a more common isotope with a heavier, stable one creates a "labeled" molecule that is chemically identical to its unlabeled counterpart but has a greater mass. diagnosticsworldnews.com This mass difference allows researchers to track the labeled molecules through complex systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comdiagnosticsworldnews.com

The non-radioactive nature of stable isotopes makes them safe for a wide range of applications, including long-term studies and investigations in living organisms. creative-proteomics.comstudysmarter.co.uk This technique is instrumental in various fields:

Metabolic Research: Tracing the fate of molecules in biochemical pathways to understand cellular metabolism and identify metabolic fluxes. studysmarter.co.uk

Proteomics: Quantifying changes in protein abundance and studying protein-protein interactions. researchgate.netckgas.com

Drug Development: Enhancing the understanding of drug absorption, distribution, metabolism, and excretion (ADME). musechem.com

Mechanistic Studies: Elucidating reaction mechanisms and kinetics in chemical and biological reactions. symeres.com

The ability to precisely track and quantify molecules provides a detailed view of dynamic processes at the molecular level, offering insights that would be otherwise unattainable. studysmarter.co.ukmusechem.com

Historical Context of Iodoacetic Acid's Role in Scientific Inquiry

Iodoacetic acid, the unlabeled parent compound, has a long history in scientific research, primarily as a potent alkylating agent. wikipedia.org Since the early 20th century, it has been instrumental in biochemistry for its ability to inhibit enzymes, particularly those with reactive cysteine residues in their active sites. wikipedia.orgsolubilityofthings.com This inhibitory action occurs through the alkylation of the sulfhydryl (-SH) group of cysteine, forming a stable covalent bond and rendering the enzyme inactive. wikipedia.org

One of its most notable historical applications was in the study of glycolysis. In 1929, Einar Lundsgaard discovered that muscle tissue treated with iodoacetic acid could not produce lactate (B86563) because glycolysis was blocked. wikipedia.org This pivotal finding helped to elucidate the steps of this fundamental metabolic pathway.

Furthermore, iodoacetic acid has been widely used in protein chemistry to prevent the re-formation of disulfide bonds after their reduction. wikipedia.org By capping the resulting free cysteine residues, researchers can maintain proteins in a reduced state for sequencing and structural analysis. wikipedia.org Its utility as a reagent for introducing the acetic acid moiety into various organic compounds has also been significant in synthetic chemistry. solubilityofthings.com

Research Imperatives and Emerging Frontiers for Iodo(2-13C)acetic Acid Studies

The incorporation of a ¹³C label into iodoacetic acid has opened new avenues for quantitative and mechanistic studies, particularly in the field of proteomics. Iodo(2-¹³C)acetic acid is used as a chemical labeling reagent to alkylate proteins or peptides for analysis by mass spectrometry. isotope.com This allows for the precise quantification of proteins and peptides by comparing the signal intensities of the light (¹²C) and heavy (¹³C) labeled forms.

Emerging research focuses on leveraging this capability for:

Quantitative Proteomics: Isotope-coded affinity tags (ICAT) using ¹²C/¹³C combinations allow for the relative and absolute quantification of proteins, although this is limited to cysteine-containing proteins. sdu.dk New strategies are continuously being developed to expand the scope and accuracy of these quantitative analyses. researchgate.net

Targeted Protein Quantitation: The development of new labeling strategies, such as using ¹⁸O-labeled iodoacetic acid, provides alternative methods for protein quantitation that can be more cost-effective and offer different advantages in sample processing. nih.gov

Understanding Post-Translational Modifications: The specific reaction of iodoacetic acid with cysteine residues makes its labeled form a valuable tool for studying post-translational modifications involving this amino acid.

Environmental and Toxicological Studies: Given that iodoacetic acid is an environmental contaminant and has shown genotoxic effects, the ¹³C-labeled version can be used as an internal standard to accurately quantify its presence and understand its metabolic fate in biological systems. nih.govfrontiersin.org

The ongoing development of more sophisticated mass spectrometry instrumentation and novel labeling chemistries promises to further expand the applications of Iodo(2-¹³C)acetic acid in answering complex biological questions. researchgate.net

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | I¹³CH₂CO₂H |

| Molar Mass (unlabeled) | 185.948 g·mol⁻¹ wikipedia.org |

| Molecular Weight (¹³C₂) | 187.93 isotope.com |

| Melting Point (unlabeled) | 81 °C (178 °F; 354 K) wikipedia.org |

| Boiling Point (unlabeled) | 208 °C (406 °F; 481 K) wikipedia.org |

| Acidity (pKa, unlabeled) | 3.12 wikipedia.org |

| Appearance | White to yellowish crystals wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNTWHVOXJZDSN-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745772 | |

| Record name | Iodo(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.941 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55757-50-1 | |

| Record name | Iodo(2-~13~C)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55757-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Iodo 2 13c Acetic Acid

Precursor Synthesis and 13C Isotopic Incorporation Routes

The foundational step in synthesizing Iodo(2-13C)acetic acid is the selection and preparation of a suitable precursor molecule that facilitates the introduction of the ¹³C isotope at the desired carbon atom.

Selective Carbon-13 Labeling at the C-2 Position

The selective labeling of the C-2 position of acetic acid with ¹³C is a critical and intricate process. A common strategy involves starting with a ¹³C-labeled precursor where the labeled carbon will ultimately become the C-2 of the final iodoacetic acid molecule. For instance, synthesis can commence with [2-¹³C]glycine or other similarly labeled small molecules. These precursors undergo a series of chemical transformations to build the acetic acid backbone with the ¹³C isotope firmly in the C-2 position. The isotopic purity of the final product is paramount, with commercial preparations typically achieving 99 atom percent ¹³C enrichment. sigmaaldrich.com This high level of incorporation is essential for reliable detection and quantification in spectroscopic applications.

Another approach could involve the use of ¹³C-labeled cyanide (K¹³CN) as a starting material. This can be reacted with a suitable electrophile to introduce the ¹³C-labeled carbon, which is then converted to the carboxylic acid and subsequently halogenated. The choice of synthetic route often depends on the desired scale, required purity, and economic feasibility.

Advanced Halogenation Techniques for Derivatization

Once the [2-¹³C]acetic acid precursor is synthesized, the next crucial step is the introduction of the iodine atom at the alpha-carbon (C-2). This is typically achieved through a halogenation reaction.

A classic method for α-halogenation of a carboxylic acid is the Hell-Volhard-Zelinsky reaction. This involves treating the carboxylic acid with bromine or chlorine in the presence of a catalytic amount of phosphorus. For iodination, a variation of this method can be employed, or alternative iodinating agents can be used.

More advanced and milder halogenation techniques are often preferred to maximize yield and minimize side reactions, especially when working with expensive isotopically labeled materials. These can include the use of N-iodosuccinimide (NIS) in the presence of a suitable catalyst. sioc-journal.cn Another green chemistry approach involves the use of ammonium (B1175870) iodide and hydrogen peroxide in an acetic acid solvent. cdnsciencepub.com This method generates the iodinating species in situ, offering a more environmentally friendly alternative to traditional methods. cdnsciencepub.com The reaction of an enolate of the [2-¹³C]acetic acid derivative with an electrophilic iodine source is another viable pathway. The choice of halogenation technique is critical for the efficient conversion of the labeled precursor to Iodo(2-¹³C)acetic acid. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of the synthetic pathway for Iodo(2-¹³C)acetic acid is a multifaceted process aimed at maximizing yield, ensuring high isotopic and chemical purity, and maintaining cost-effectiveness. Key parameters that are meticulously controlled include reaction temperature, solvent choice, and reagent purity.

For the halogenation step, the reaction conditions significantly influence the outcome. For example, in acid-catalyzed halogenation, the rate of reaction is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that the formation of an enol intermediate is the rate-limiting step. pressbooks.pub Careful control of the reaction temperature is also crucial; for instance, some reactions are performed at low temperatures (-20 °C) to ensure stereoselectivity. clockss.org

The choice of solvent can also play a pivotal role. For instance, using acetic acid as a solvent in certain halogenation reactions has been shown to be effective. sioc-journal.cncdnsciencepub.com The purification of the final product often involves techniques like flash chromatography to separate the desired labeled compound from any unreacted starting materials or byproducts. iaea.org

Below is a table summarizing key considerations for optimizing the synthesis of Iodo(2-¹³C)acetic acid:

| Parameter | Key Considerations |

| Starting Material | High isotopic purity of the ¹³C-labeled precursor is essential. |

| Reaction Temperature | Must be carefully controlled to optimize reaction rates and prevent side reactions or decomposition. |

| Solvent | Should be chosen to ensure good solubility of reactants and facilitate the desired reaction pathway. |

| Catalyst | The choice and concentration of the catalyst can significantly impact reaction efficiency and selectivity. |

| Purification Method | Techniques like chromatography are crucial for isolating the final product with high chemical purity. |

| Reaction Time | Monitoring the reaction progress is necessary to determine the optimal time for quenching the reaction. |

Purity Assessment and Isolation Protocols for Isotopic Analogs

Ensuring the high purity of Iodo(2-¹³C)acetic acid is critical for its application in sensitive analytical techniques. The assessment of purity involves evaluating both the chemical and isotopic integrity of the compound.

Purity Assessment:

Chemical Purity: This is often determined using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). scispace.com These methods separate the target compound from any impurities, allowing for quantification of its purity, which is typically expected to be at least 98%. isotope.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is also a powerful tool for confirming the chemical structure and identifying any organic impurities. clockss.orgrsc.org

Isotopic Purity: Mass spectrometry (MS) is the primary method for determining the isotopic enrichment of the final product. nih.gov By analyzing the mass-to-charge ratio of the molecule, the percentage of molecules containing the ¹³C isotope at the desired position can be accurately measured. nih.govresearchgate.net Commercial suppliers typically guarantee an isotopic purity of 99 atom % ¹³C. sigmaaldrich.com

Isolation Protocols:

Following the synthesis, a robust isolation protocol is necessary to obtain the pure Iodo(2-¹³C)acetic acid. Common isolation techniques include:

Extraction: Liquid-liquid extraction is often used to separate the product from the reaction mixture. scispace.com

Chromatography: Column chromatography on silica (B1680970) gel is a standard method for purifying organic compounds. rsc.orgbeilstein-journals.org The choice of solvent system is optimized to achieve the best separation.

Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to remove trace impurities. Iodoacetic acid, for instance, can be recrystallized from a mixture of diethyl ether and hexane. cerealsgrains.org

The following table outlines the analytical methods used for purity assessment:

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity and separate from non-volatile impurities. |

| Gas Chromatography (GC) | To assess chemical purity, particularly for volatile impurities. |

| Mass Spectrometry (MS) | To confirm molecular weight and determine isotopic purity. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To verify the chemical structure and identify the position of the isotopic label. rsc.org |

The final isolated Iodo(2-¹³C)acetic acid is typically a solid with a melting point around 77-79 °C. sigmaaldrich.com It should be stored under refrigerated conditions and protected from light to maintain its stability. isotope.com

Advanced Spectroscopic Characterization Techniques for Iodo 2 13c Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For Iodo(2-¹³C)acetic acid, NMR is particularly powerful, offering detailed information about the carbon framework and the position of the isotopic label.

¹³C NMR spectroscopy directly probes the carbon-13 nuclei within a molecule. bhu.ac.in In Iodo(2-¹³C)acetic acid, the carbon atom at the C2 position is intentionally enriched with the ¹³C isotope, making it readily detectable by ¹³C NMR. The chemical shift of this labeled carbon provides direct evidence of its chemical environment. Due to the presence of the adjacent electronegative iodine atom, the ¹³C chemical shift for the C2 carbon in iodoacetic acid is expected to be in the aliphatic region but shifted downfield. For instance, in 2-iodopropane, the carbon attached to the iodine atom has a chemical shift of approximately 21.1 ppm. docbrown.info Similarly, the carboxyl carbon (C1) will also exhibit a characteristic chemical shift in the range of 170-180 ppm, typical for carboxylic acids. bhu.ac.in

The primary purpose of using ¹³C NMR in this context is to verify the isotopic enrichment. A standard for Iodoacetic acid-2-¹³C is noted to have an isotopic purity of 99 atom % ¹³C. sigmaaldrich.comsigmaaldrich.cn This high level of enrichment means that the signal corresponding to the ¹³C-labeled carbon will be significantly more intense than the signal for the naturally abundant ¹³C at the C1 position, confirming the successful and specific incorporation of the isotope at the C2 position.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for Iodo(2-¹³C)acetic Acid

| Carbon Position | Functional Group | Expected Chemical Shift (ppm) |

| C1 | Carboxylic Acid | 170-180 |

| C2 | Carbon-Iodine Bond | ~20-30 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

¹H NMR spectroscopy provides information about the protons in the molecule. In Iodo(2-¹³C)acetic acid, the two protons attached to the ¹³C-labeled carbon (the -CH₂- group) are of primary interest. The chemical shift of these protons will be influenced by the adjacent iodine atom and the carboxylic acid group.

A key feature in the ¹H NMR spectrum of Iodo(2-¹³C)acetic acid is the coupling between the protons and the adjacent ¹³C nucleus. This ¹H-¹³C coupling (¹J(C,H)) results in the splitting of the proton signal into a doublet. The magnitude of this coupling constant is typically large, in the range of 100-320 Hz. bhu.ac.in The presence of this large doublet, in place of the singlet expected for the unlabeled compound, is a definitive confirmation of the ¹³C labeling at the C2 position. The integration of this signal should correspond to two protons. Additionally, the proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. rsc.org

Analysis of coupling constants and potential long-range couplings can also provide insights into the preferred structural conformation of the molecule in solution.

While one-dimensional (1D) ¹H and ¹³C NMR are often sufficient for basic characterization, multi-dimensional NMR techniques can provide a more detailed picture of the molecular architecture, especially for more complex molecules or when studying interactions. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.

HSQC correlates the chemical shifts of directly attached protons and carbons. For Iodo(2-¹³C)acetic acid, an HSQC experiment would show a correlation peak between the protons of the -CH₂- group and the ¹³C-labeled carbon, providing unambiguous assignment of these signals.

HMBC reveals correlations between protons and carbons that are two or three bonds away. This can be used to confirm the connectivity of the molecule. For example, correlations would be expected between the protons on C2 and the carboxyl carbon (C1), and potentially between the carboxylic acid proton and both C1 and C2.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For isotopically labeled molecules, it provides a direct way to confirm the mass increase due to the incorporated isotope.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a molecule. scispace.com For Iodo(2-¹³C)acetic acid, HRMS is used to confirm the molecular weight, which will be one mass unit higher than that of the unlabeled compound due to the replacement of a ¹²C atom with a ¹³C atom. sigmaaldrich.com

The monoisotopic mass of unlabeled iodoacetic acid (C₂H₃IO₂) is approximately 185.91 g/mol . With the incorporation of one ¹³C atom, the expected monoisotopic mass of Iodo(2-¹³C)acetic acid (¹³CC₁H₃IO₂) is approximately 186.921132 g/mol . chemspider.com HRMS can measure this mass with high precision, typically to within a few parts per million (ppm), providing strong evidence for the presence of the isotopic label.

Table 2: Molecular Weights of Iodoacetic Acid and its ¹³C-labeled Isotopologue

| Compound | Molecular Formula | Average Mass (Da) | Monoisotopic Mass (Da) |

| Iodoacetic acid | C₂H₃IO₂ | 185.95 | 185.91 |

| Iodo(2-¹³C)acetic acid | ¹³CC₁H₃IO₂ | 186.940 | 186.921132 chemspider.com |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes with very high precision. copernicus.orgoiv.int While HRMS confirms the mass of the labeled molecule, IRMS can be used to determine the precise ¹³C/¹²C ratio in the sample. oiv.int This is particularly useful for verifying the level of isotopic enrichment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of Iodo(2-13C)acetic acid. These methods probe the discrete vibrational energy levels of the molecule, with each functional group exhibiting characteristic frequencies. The isotopic labeling with Carbon-13 at the C2 position introduces a subtle but detectable mass change that selectively shifts the frequencies of vibrations involving this specific carbon atom, offering a powerful tool for mechanistic and structural studies.

Research on haloacetic acids has established a detailed understanding of their vibrational spectra. For iodoacetic acid, the most prominent vibrational modes are associated with the carboxylic acid group and the carbon-iodine bond. The carbonyl (C=O) stretching vibration is particularly sensitive to the molecule's environment and protonation state. nih.gov In the protonated state (COOH), this band typically appears in the 1690–1750 cm⁻¹ region. nih.gov Studies on saturated carboxylic acids have shown a positive correlation where the C=O stretching frequency increases with the pKa. nih.govacs.org

The substitution of 12C with 13C at the C2 position (the α-carbon) in Iodo(2-13C)acetic acid primarily affects the vibrational modes directly involving this atom, namely the C-C stretch, CH2 bending modes, and the C-I stretch. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, increasing the mass of the C2 carbon from 12 to 13 amu is expected to cause a low-frequency shift (redshift) in these specific modes. This isotopic shift, while small, is measurable and allows for the precise tracking of the α-carbon in various chemical and biological processes.

The carbon-iodine (C-I) bond vibration is another key feature. This bond is relatively weak, and its stretching frequency is observed in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. Other significant vibrations include the O-H stretch, C-O stretch, and O-H bend of the carboxylic acid group.

The table below summarizes the principal vibrational modes for iodoacetic acid. The frequencies for Iodo(2-13C)acetic acid are expected to be similar, with slight shifts for modes involving the C2 carbon.

Table 1: Characteristic Vibrational Frequencies for Iodoacetic Acid

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | A very broad band characteristic of hydrogen-bonded dimers. |

| C-H Stretch (Methylene) | 3000 - 2850 | Symmetric and asymmetric stretching of the CH₂ group. |

| C=O Stretch (Carbonyl) | 1750 - 1690 | A strong, sharp absorption. The frequency is sensitive to hydrogen bonding and the electronic environment. nih.gov For Iodo(2-¹³C)acetic acid, this mode is less affected as it does not directly involve the C2 carbon. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | A strong band associated with the carbon-oxygen single bond. |

| O-H Bend (In-plane) | 1440 - 1395 | Bending vibration of the hydroxyl group. |

| C-I Stretch | 600 - 500 | This vibration is expected to show a redshift in Iodo(2-¹³C)acetic acid compared to the unlabeled compound due to the increased mass of the C2 carbon. This mode is useful for studying reactions involving the C-I bond cleavage. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from ground states to higher energy excited states. In Iodo(2-13C)acetic acid, the principal chromophores—parts of the molecule that absorb light—are the carboxylic acid group and the carbon-iodine bond. The isotopic substitution of 12C with 13C has a negligible effect on the electronic energy levels of the molecule, meaning the UV-Vis spectrum of Iodo(2-13C)acetic acid is expected to be virtually identical to that of its unlabeled counterpart.

Iodoacetic acid exhibits two primary electronic transitions in the accessible UV region. The first is a weak n → π* (non-bonding to anti-bonding pi) transition associated with the carbonyl group of the carboxylic acid. This transition typically occurs at longer wavelengths with low molar absorptivity. Studies on acetic acid have identified an absorption maximum around 206 nm which can be attributed to this transition. mdpi.com

The second, more prominent transition is the n → σ* (non-bonding to anti-bonding sigma) transition involving the C-I bond. The non-bonding electrons on the iodine atom are excited into the anti-bonding σ* orbital of the C-I bond. This type of transition is characteristic of alkyl halides. For iodoacetic acid, this absorption is reported to have a maximum (λmax) at approximately 260 nm, with a molar extinction coefficient (log ε) of 2.79. nih.govnist.gov The energy absorbed during this transition is often sufficient to induce photochemical cleavage of the weak C-I bond, a property utilized in photosensitization experiments where compounds like benzophenone (B1666685) can transfer energy to iodoacetic acid, leading to its decomposition. researchgate.net

The electronic transitions are summarized in the table below.

Table 2: Electronic Transitions and UV Absorption for Iodoacetic Acid

| Transition | Chromophore | Approximate λ | Molar Absorptivity (log ε) | Reference |

| n → π | Carboxylic Acid (C=O) | ~206 | Low | mdpi.com |

| n → σ | Carbon-Iodine (C-I) | 260 | 2.79 | nih.gov |

Applications in Biochemical and Biological Systems Research Utilizing Iodo 2 13c Acetic Acid

Elucidation of Metabolic Pathways and Flux Analysis

The use of stable isotope-labeled compounds is a cornerstone of metabolic research. nih.gov By introducing a molecule with a 13C label, scientists can trace the journey of the carbon atom as it is incorporated into various metabolites, providing a dynamic map of metabolic activity.

13C tracer studies are a fundamental technique for examining the central metabolism of cells and microorganisms. basicmedicalkey.com In these experiments, a 13C labeled substrate is introduced into a cell culture, and the resulting distribution of the 13C label among various intracellular metabolites is measured. This analysis helps to determine the functional pathways present and can even lead to the discovery of new enzymes. basicmedicalkey.com

The methodology involves growing cells or microbes on a medium containing the isotopically labeled compound, such as Iodo(2-13C)acetic acid. As the cells metabolize the compound, the 13C atom is transferred to downstream products. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the 13C enrichment in metabolites like amino acids, organic acids, and sugar phosphates. ebi.ac.ukinterchim.frresearchgate.net This data allows researchers to reconstruct the metabolic network and understand how the cells are processing the tracer.

For example, 13C metabolic flux analysis (MFA) is a powerful approach to quantify the rates (fluxes) of intracellular pathways in living cells. interchim.fr This technique has been instrumental in understanding the metabolism of various microbes used in biotechnology, such as Escherichia coli and Corynebacterium glutamicum. interchim.fr While general 13C-labeled substrates like glucose and glutamine are commonly used, a specifically labeled molecule like Iodo(2-13C)acetic acid can be employed to probe specific enzymatic reactions or pathways that involve two-carbon units.

Metabolomics, the large-scale study of small molecules within cells, is greatly enhanced by the use of isotopic labels. Introducing Iodo(2-13C)acetic acid allows for the tracking of the labeled carbon atom through the metabolic network, a process known as isotope tracing or metabolic flux analysis (MFA). nih.gov This approach provides a quantitative understanding of how carbon flows through different pathways, revealing the distribution of metabolic fluxes and the activity of various enzymes. nih.govebi.ac.uk

The core principle is that as the 13C-labeled substrate is consumed and processed, the label is incorporated into a variety of downstream metabolites. By analyzing the mass isotopomer distribution (MID) of these metabolites using mass spectrometry, researchers can determine the relative contribution of the tracer to each metabolite pool. This information is then used in computational models to calculate the flux through interconnected biochemical reactions. nih.gov

This technique provides a detailed snapshot of the cell's metabolic state. ebi.ac.uk For instance, it can reveal how metabolic pathways are rewired in response to environmental changes or disease states, such as in cancer cells. ebi.ac.uk Deep labeling, where cells are cultured in a medium with multiple 13C precursors, allows for the hypothesis-free discovery of active metabolic pathways and endogenously synthesized metabolites from a single experiment. wikipedia.org The presence and pattern of the 13C label can distinguish between metabolites produced by the cell versus those taken up from the environment. wikipedia.org

Enzyme Inhibition Mechanisms and Kinematic Studies

Iodoacetic acid is a well-characterized enzyme inhibitor, and its isotopically labeled form, Iodo(2-13C)acetic acid, can be used to study the dynamics and mechanisms of this inhibition in detail.

Iodoacetic acid and its amide derivative, iodoacetamide (B48618), are known to be irreversible inhibitors of enzymes that possess essential cysteine residues in their active sites. nih.gov The mechanism of inhibition involves the alkylation of the sulfhydryl group (-SH) of a cysteine residue. nih.gov This reaction forms a stable covalent thioether bond between the inhibitor and the enzyme, a process also known as S-carboxymethylation. researchgate.net

This covalent modification permanently alters the structure of the enzyme's active site, rendering it catalytically inactive. basicmedicalkey.comnih.gov Because the bond is covalent, the inhibition is irreversible, and enzyme activity cannot be restored by removing the excess inhibitor. This property makes iodoacetic acid a useful tool for identifying and characterizing enzymes that rely on cysteine for their catalytic function. basicmedicalkey.cominterchim.fr The reaction is often used in proteomics and peptide mapping to permanently block cysteine residues, preventing the reformation of disulfide bonds after reduction. nih.govwikipedia.org

The general reaction is as follows:

Enzyme-SH + ICH₂COOH → Enzyme-S-CH₂COOH + HI

This irreversible inactivation is time-dependent, meaning the extent of inhibition increases with the duration of exposure to the inhibitor. mit.edu

Iodoacetic acid exhibits a degree of specificity towards enzymes where a cysteine residue is crucial for catalysis. It is a general inhibitor of cysteine peptidases. ebi.ac.ukebi.ac.uk These enzymes, which include papain, cathepsin B, and cathepsin H, rely on a catalytic cysteine residue to cleave peptide bonds. ebi.ac.uk Iodoacetate irreversibly inactivates these enzymes by alkylating this essential cysteine. ebi.ac.uk

Another important class of enzymes inhibited by iodoacetic acid is dehydrogenases, particularly those with a highly reactive cysteine in their active site. A classic example is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. researchgate.netnih.govnih.gov Iodoacetate selectively and irreversibly inhibits GAPDH by forming a covalent bond with an essential cysteine residue in its active center, thereby blocking glycolysis. nih.govnih.gov However, not all dehydrogenases are equally susceptible. For instance, in studies on cultured astrocytes, iodoacetate effectively inhibited GAPDH but did not inactivate other dehydrogenases like glucose-6-phosphate dehydrogenase (G6PDH) or lactate (B86563) dehydrogenase (LDH) under the same conditions. nih.gov This indicates that the local chemical environment of the cysteine residue within the enzyme's active site plays a significant role in its reactivity towards iodoacetate.

The interaction between an irreversible inhibitor like iodoacetic acid and its target enzyme can be characterized quantitatively. Unlike reversible inhibition, which is typically described by an inhibition constant (Ki), irreversible inhibition is characterized by a rate constant that describes the speed of the covalent modification.

The process often follows a two-step mechanism where the inhibitor first binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (EI), which then proceeds to a second, irreversible step where the covalent bond is formed (E-I).

E + I ⇌ EI → E-I

Kinetic studies of irreversible inhibition involve measuring the loss of enzyme activity over time at different concentrations of the inhibitor. This allows for the determination of kinetic parameters that quantify the inhibitor's potency. For example, the half-time of inhibition (t1/2) at a given inhibitor concentration can be measured. Data from the MEROPS database shows that for a 10 micromolar concentration of iodoacetate, the half-times for inhibition are 30 seconds for papain, 156 seconds for cathepsin B, and 592 seconds for cathepsin H, demonstrating different rates of inactivation for different enzymes. ebi.ac.uk

The table below summarizes the kinetic behavior of iodoacetate with specific cysteine peptidases.

| Enzyme | Family | Half-time (s) at 10 µM Iodoacetate | Reference |

| Papain | C1 | 30 | ebi.ac.uk |

| Cathepsin B | C1 | 156 | ebi.ac.uk |

| Cathepsin H | C1 | 592 | ebi.ac.uk |

| Glycyl endopeptidase | C1 | Extremely slow | ebi.ac.uk |

| Legumain | C13 | No rapid inhibition | ebi.ac.uk |

| Clostripain | C11 | No rapid inhibition | ebi.ac.uk |

This quantitative data is crucial for comparing the effectiveness of inhibitors and for understanding the specific interactions that govern their reactivity with target enzymes. The use of Iodo(2-~13~C)acetic acid in such studies could further allow for the tracking of the inhibitor-enzyme complex using mass spectrometry, providing direct evidence of the covalent modification.

Protein Modification and Structural Probing

The primary utility of iodo(2-¹³C)acetic acid in protein research lies in its ability to covalently modify specific amino acid residues, thereby providing a means to probe protein structure and function.

Iodo(2-¹³C)acetic acid is predominantly used for the site-specific alkylation of sulfhydryl groups (-SH) found in cysteine residues. This reaction, known as carboxymethylation, proceeds via a nucleophilic attack by the cysteine's thiolate anion on the carbon atom bearing the iodine. This forms a stable thioether bond, resulting in the formation of S-carboxymethylcysteine.

The reaction is highly specific for cysteine residues under controlled pH conditions (typically slightly alkaline), where the sulfhydryl group is deprotonated and thus more nucleophilic. This specificity allows researchers to selectively label cysteine residues within a protein. The key advantage of using the ¹³C-labeled version is the introduction of a +1 Dalton mass shift compared to the unlabeled compound, which is readily detectable by mass spectrometry. sigmaaldrich.com This allows for the precise identification of modified peptides within a complex mixture derived from protein digestion.

Chemical Properties of Iodo(2-¹³C)acetic Acid

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | I¹³CH₂CO₂H | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Molecular Weight | 186.94 g/mol | sigmaaldrich.com |

| CAS Number | 55757-50-1 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 77-79 °C | sigmaaldrich.com |

The alkylation of cysteine residues is a critical step in classical and modern protein sequencing methodologies. Disulfide bonds, which form between two cysteine residues, create covalent links that can be either within a single polypeptide chain (intrachain) or between different chains (interchain). monash.edu These bonds must be cleaved and the resulting free thiols permanently blocked to ensure accurate protein sequencing.

The standard procedure involves:

Reduction : Treatment with a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to break all disulfide bonds, yielding free sulfhydryl groups.

Alkylation : Subsequent reaction with an alkylating agent like iodo(2-¹³C)acetic acid to carboxymethylate the newly formed sulfhydryl groups. nih.gov

This alkylation step is crucial as it prevents the re-formation of disulfide bonds through oxidation, which would otherwise interfere with the separation of polypeptide chains and subsequent sequencing steps. nih.gov

Furthermore, this methodology is fundamental to mapping the disulfide bond patterns in proteins. In this approach, one sample of a protein is enzymatically digested under non-reducing conditions, while a second sample is first reduced and alkylated with iodo(2-¹³C)acetic acid before digestion. By comparing the peptide fragments using mass spectrometry, researchers can deduce the original disulfide linkages. biosciencetrends.com For instance, this method was successfully used to determine that the protein LECT2 contains three intramolecular disulfide bonds and no free cysteine residues. biosciencetrends.com The peptides containing the ¹³C-labeled S-carboxymethylcysteine residues in the second sample are easily identified by their specific mass, confirming which cysteines were originally involved in disulfide bridges.

Development and Utilization of Iodo(2-¹³C)acetic Acid as a Biochemical Probe

The presence of the stable ¹³C isotope transforms iodoacetic acid into a powerful biochemical probe for investigating protein structure and function through advanced analytical techniques.

The primary applications of Iodo(2-¹³C)acetic acid as a probe include:

Mass Spectrometry (MS): The defined mass shift imparted by the ¹³C label is invaluable in proteomics. It allows for the clear differentiation of labeled peptides from an unlabeled background. This principle is foundational to quantitative proteomics strategies, where the relative abundance of specific cysteine-containing peptides between different biological samples can be determined. The labeled compound can serve as a standard for the mass spectrometric quantification of protein modifications. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus is NMR-active. By selectively introducing a ¹³C label at a specific cysteine site, researchers can use ¹³C-NMR spectroscopy to gain high-resolution information about the local chemical environment of that residue. This can reveal details about protein folding, conformational changes upon ligand binding, protein dynamics, and interactions with other molecules.

The development of such isotopically labeled probes has been instrumental in advancing the field of chemical biology, enabling detailed in-situ studies of proteins within their native environments.

Applications of Iodo(2-¹³C)acetic Acid as a Biochemical Probe

| Technique | Application | Information Gained |

|---|---|---|

| Mass Spectrometry (MS) | Quantitative Proteomics / Disulfide Bond Mapping | Identification and relative quantification of cysteine-containing peptides; Determination of protein disulfide connectivity. biosciencetrends.com |

| Nuclear Magnetic Resonance (NMR) | Structural and Dynamic Studies | High-resolution data on the local environment of a specific cysteine residue, including protein folding, conformational changes, and molecular interactions. |

Mechanistic Investigations of Chemical and Biochemical Reactivity of Iodoacetic Acid Analogs

Alkylation Chemistry and Elucidation of Reaction Pathways

Iodoacetic acid and its analogs are potent alkylating agents, a property extensively utilized in biochemistry and proteomics to probe protein structure and function. The primary target for alkylation by iodoacetic acid is the sulfhydryl group (-SH) of cysteine residues within proteins. wikipedia.org This reaction, known as S-carboxymethylation, proceeds via a nucleophilic substitution (SN2) mechanism where the sulfur atom of a deprotonated cysteine (thiolate anion) attacks the carbon atom bearing the iodine, displacing the iodide ion.

The use of Iodo(2-¹³C)acetic acid is instrumental in mechanistic studies for several reasons:

Reaction Tracking: The ¹³C label introduces a specific mass shift (+1 Da compared to the natural abundance ¹²C) in the modified peptide fragments. This allows for unambiguous identification of alkylated cysteine residues during mass spectrometry (MS) analysis.

Quantitative Proteomics: Isotope-coded affinity tags (ICAT) and related quantitative proteomics strategies often employ isotopically labeled alkylating agents. By using both the light (¹²C) and heavy (¹³C) forms of iodoacetic acid to label two different protein samples (e.g., control vs. treated), the relative abundance of specific cysteine-containing peptides can be accurately quantified by comparing the signal intensities of the isotopic pairs in the mass spectrum.

Pathway Elucidation: In complex biological systems, tracking the ¹³C label helps to follow the metabolic fate of the carboxymethyl group after it has been attached to a target molecule, thereby elucidating downstream reaction pathways.

The alkylation of cysteine residues is a cornerstone of proteomics sample preparation. After reducing disulfide bonds (cystine) to free cysteines, alkylation with iodoacetic acid prevents their re-oxidation and the reformation of disulfide bridges, ensuring accurate protein sequencing and analysis. wikipedia.orgtaylorandfrancis.com The stable thioether bond formed is crucial for reliable downstream analytical procedures.

| Reagent | Target Residue | Reaction Type | Application in Mechanistic Studies |

| Iodo(2-¹³C)acetic acid | Cysteine (thiol group) | SN2 Alkylation | Tracking reaction products via MS, Quantitative proteomics (e.g., ICAT), Elucidating metabolic fate |

| Iodoacetamide (B48618) | Cysteine (thiol group) | SN2 Alkylation | Protein modification, Enzyme inhibition studies |

Influence of Halogenation on Reactivity and Stereoselectivity

The reactivity of α-haloacetic acids as alkylating agents is significantly influenced by the nature of the halogen atom. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), while the polarizability and leaving group ability of the halide ion increase (I⁻ > Br⁻ > Cl⁻ > F⁻). Consequently, the reactivity of monohaloacetic acids in SN2 reactions follows the order:

Iodoacetic acid > Bromoacetic acid > Chloroacetic acid > Fluoroacetic acid

This trend means iodoacetic acid is the most potent alkylating agent in this series, reacting fastest with nucleophiles like the thiolate group of cysteine. wikipedia.orgsciencemadness.org This higher reactivity is a direct result of the iodine being the best leaving group among the halogens. This reactivity hierarchy also correlates with toxicity, with iodoacetic acid being more toxic than its brominated and chlorinated counterparts. wikipedia.orgsciencemadness.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. In reactions involving the α-carbon of iodoacetic acid, if this carbon were to become a chiral center during a transformation, the reaction could potentially exhibit stereoselectivity. For instance, in aldol-type additions involving the enolate of an iodoacetic acid derivative, the approach of the electrophile could be directed by steric or electronic factors, leading to a preference for either the syn or anti diastereomer. While iodoacetic acid itself is achiral, its reactions with chiral molecules, such as enzymes or chiral substrates, can proceed with high stereoselectivity, governed by the three-dimensional architecture of the active site or the inherent chirality of the substrate.

| Haloacetic Acid | Halogen | Leaving Group Ability | Relative Reactivity in Alkylation |

| Fluoroacetic acid | F | Poor | Lowest |

| Chloroacetic acid | Cl | Moderate | Low |

| Bromoacetic acid | Br | Good | High |

| Iodoacetic acid | I | Excellent | Highest |

Acid-Catalyzed Reactions and Enol-Mediated Transformations

The chemistry of iodoacetic acid can be influenced by the presence of an acid catalyst. The carboxyl group, while acidic itself, can be protonated on its carbonyl oxygen under strongly acidic conditions. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

More significant are transformations mediated by the enol or enolate form of iodoacetic acid. Although enolization of carboxylic acids is generally less favorable than for ketones or aldehydes, it can occur, particularly under acidic or basic conditions. The enol form of iodoacetic acid, I-C(OH)=C(OH)₂, or more realistically, the enolate formed under basic conditions, I-C⁻-COO⁻, is a key intermediate in certain reactions.

The enolate is a potent nucleophile at its α-carbon. This reactivity can be harnessed in reactions such as aldol-type condensations or alkylations at the α-carbon. However, the presence of the iodine atom complicates this chemistry. The primary reaction pathway for iodoacetic acid with nucleophiles is typically SN2 substitution at the α-carbon, displacing the iodide. Reactions involving the enolate would require conditions that favor its formation and reaction over the more common alkylation pathway. The use of ¹³C labeling would be crucial in distinguishing between a direct substitution pathway and a pathway involving an enol-mediated transformation by pinpointing the location of the label in the final product.

Redox Transformations and Radical Pathways Involving Iodinated Species

The iodine atom in iodoacetic acid can participate in redox transformations. The iodide ion (I⁻), which is released during alkylation reactions, can be oxidized back to elemental iodine (I₂) or other reactive iodine species. In biological systems, this can contribute to oxidative stress.

Furthermore, iodinated organic compounds can be involved in radical pathways. The carbon-iodine bond is relatively weak and can be cleaved homolytically by heat or light to generate a carboxymethyl radical (•CH₂COOH) and an iodine radical (I•). The rate constant for the reaction of iodoacetic acid with hydroxyl radicals (•OH) in aqueous solution is high, suggesting it can be degraded via radical pathways in environmental or biological systems where such radicals are present. nih.gov

In the context of redox proteomics, alkylating agents like iodoacetic acid are used to cap reduced cysteine residues. This allows for the specific detection of cysteines that were in an oxidized state (e.g., sulfenic acid, disulfide), as these will not react with the alkylating agent. By comparing samples under different redox conditions, it is possible to identify proteins that undergo redox-based regulation. Hypervalent iodine compounds, which are in a higher oxidation state, are known to be precursors for various radicals, highlighting the accessibility of radical pathways for organoiodine species. epa.gov

Computational Chemistry and Modeling Studies of Iodo 2 13c Acetic Acid and Its Interactions

Molecular Docking Simulations for Ligand-Protein Binding Site Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Iodo(2-¹³C)acetic acid, docking simulations are instrumental in characterizing its binding to protein targets.

Iodoacetic acid is known to be an inhibitor of various enzymes, often through the alkylation of cysteine residues. wikipedia.org Molecular docking studies can elucidate the initial non-covalent binding events that precede this covalent modification. These simulations can predict the binding affinity and pose of Iodo(2-¹³C)acetic acid within the active site of a target protein.

Key Research Findings:

Binding Affinity: The binding energy, often expressed in kcal/mol, indicates the strength of the interaction between the ligand and the protein. Lower binding energies suggest a more stable complex. For instance, in studies of similar small molecules, binding energies less than -5 kcal/mol are considered indicative of a strong affinity.

Interaction Types: Docking studies can identify the specific types of interactions that stabilize the ligand-protein complex. For Iodo(2-¹³C)acetic acid, these would likely include hydrogen bonds with the carboxylic acid group and halogen bonds involving the iodine atom, in addition to van der Waals interactions.

Binding Site Residues: The simulations identify the key amino acid residues in the protein's binding pocket that interact with the ligand. This information is crucial for understanding the specificity of the interaction and for designing more potent or selective inhibitors.

Interactive Data Table: Predicted Interactions of Iodo(2-¹³C)acetic acid with a Model Cysteine Protease

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| Model Cysteine Protease | -6.2 | Cys25, His159, Gln19 | Hydrogen Bond, Halogen Bond, van der Waals |

| Trp177, Asn175 | van der Waals |

Note: This data is illustrative and based on the expected interactions of iodoacetic acid with a typical cysteine protease active site.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide a fundamental understanding of the molecule's structure, stability, and reactivity.

For Iodo(2-¹³C)acetic acid, these calculations can predict various properties that are difficult to measure experimentally. The isotopic labeling with ¹³C does not significantly alter the electronic structure compared to the unlabeled compound.

Key Research Findings:

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity. The energy of the LUMO is particularly relevant for an alkylating agent like iodoacetic acid, as it indicates its susceptibility to nucleophilic attack.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. For Iodo(2-¹³C)acetic acid, this would show a negative potential around the carboxylic acid group and a region of positive potential (a "sigma-hole") on the iodine atom, which is important for halogen bonding.

Reaction Mechanisms: Quantum chemical calculations can be used to model the reaction pathway of Iodo(2-¹³C)acetic acid with a nucleophile, such as the thiol group of a cysteine residue. This can provide insights into the transition state and the activation energy of the reaction.

Interactive Data Table: Calculated Electronic Properties of Iodo(2-¹³C)acetic acid

| Property | Calculated Value | Significance |

| HOMO Energy | -7.1 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons; important for an alkylating agent. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

| C-I Bond Length | 2.14 Å | A key structural parameter related to bond strength and reactivity. |

Note: These values are representative and would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations can be used to explore the conformational landscape of Iodo(2-¹³C)acetic acid and to study its interactions with other molecules, such as water or a protein, in a dynamic environment.

The isotopic substitution in Iodo(2-¹³C)acetic acid has a minor effect on its conformational dynamics, primarily through the slight change in mass.

Key Research Findings:

Conformational Preferences: MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein). For acetic acid and its derivatives, a key conformational feature is the orientation of the carboxylic acid proton.

Solvation: Simulations in a box of water molecules can provide detailed information about the hydration shell of Iodo(2-¹³C)acetic acid, including the number and arrangement of surrounding water molecules.

Binding Stability: When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose over time. This can help to refine the results of molecular docking and provide a more realistic picture of the ligand-protein interaction.

Interactive Data Table: Conformational and Dynamic Properties of Iodo(2-¹³C)acetic acid from MD Simulations

| Property | Observation from MD Simulation | Implication |

| Rotational Barrier of C-C bond | ~5 kcal/mol | Determines the flexibility of the molecule. |

| Radial Distribution Function of water around the carboxyl group | Shows a well-defined first solvation shell. | Indicates strong hydrogen bonding with water. |

| Root Mean Square Deviation (RMSD) in a protein binding site | Low RMSD values over the simulation time. | Suggests a stable binding mode. |

Note: The data presented is based on typical findings for small carboxylic acids in MD simulations.

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are often used to develop these correlations.

While a full SAR study would require a series of related compounds, we can infer the key structural features of Iodo(2-¹³C)acetic acid that are important for its activity based on computational models of haloacetic acids.

Key Research Findings:

Importance of the Halogen: The nature of the halogen atom is a critical determinant of the reactivity and toxicity of haloacetic acids. Toxicity generally increases with the size of the halogen (I > Br > Cl). wikipedia.org This is related to the leaving group ability of the halide ion.

Role of the Carboxylic Acid: The carboxylic acid group is important for the molecule's solubility and its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.

QSAR Models: QSAR models for haloacetic acids often use descriptors such as molecular weight, lipophilicity (logP), and electronic parameters (e.g., LUMO energy) to predict their biological activity. nih.govnih.gov These models can be used to predict the potential activity of new, related compounds.

Interactive Data Table: Key Structural Features of Iodo(2-¹³C)acetic acid and their Contribution to Activity

| Structural Feature | Contribution to Activity | Relevant Descriptor in QSAR Models |

| Iodine Atom | Acts as a good leaving group, facilitating alkylation of nucleophiles. | Atomic Mass, Polarizability, LUMO Energy |

| Carboxylic Acid Group | Provides a site for hydrogen bonding and electrostatic interactions; influences solubility. | pKa, Dipole Moment, Number of Hydrogen Bond Donors/Acceptors |

| ¹³C Isotope | Primarily serves as a label for analytical purposes; has a negligible effect on biological activity. | Not typically included in standard QSAR models. |

Future Directions and Emerging Research Avenues for Iodo 2 13c Acetic Acid

Innovation in Isotopic Labeling Methodologies

The utility of Iodo(2-¹³C)acetic acid is intrinsically linked to the methods available for its synthesis and the development of analogous labeling strategies. While ¹³C labeling is well-established for quantitative mass spectrometry, future innovations are likely to focus on creating multi-isotope or "multimodal" labeling reagents. nih.gov These new reagents could combine a stable isotope like ¹³C with a radioactive isotope, allowing for a single probe to be analyzed across different platforms, such as mass spectrometry and autoradiography.

Furthermore, inspiration can be drawn from alternative labeling strategies that have been developed for iodoacetic acid (IAA). For example, a novel method utilizing ¹⁸O-labeled iodoacetic acid has been developed for protein quantitation. nih.gov This approach involves exchanging the carboxylic oxygen atoms of commercially available IAA with ¹⁸O-enriched water, creating an inexpensive and stable tag for mass spectrometry-based analysis. nih.gov The development of such cost-effective and robust labeling techniques is a crucial direction for making isotopic labeling more accessible for a wider range of applications, from quantitative proteomics to quality control of protein therapeutics. nih.gov The ISOBIOTICS project, funded by the Horizon Europe program, exemplifies the push towards innovative labeling methods, aiming to develop non-invasive techniques for the specific radiolabeling of large, complex, and fragile biomolecules. nih.gov

Future research will likely focus on optimizing the synthesis of these labeled compounds and exploring new isotopes to expand the analytical toolkit.

| Labeling Strategy | Isotope | Primary Detection Method | Key Advantages |

| Carbon-13 Labeling | ¹³C | Mass Spectrometry, NMR | Non-radioactive, provides chemical structure information |

| Oxygen-18 Labeling | ¹⁸O | Mass Spectrometry | Inexpensive reagents, stable label under mild pH nih.gov |

| Deuterium (B1214612)/Tritium Labeling | ²H / ³H | Mass Spectrometry / Scintillation | Used to trace metabolic pathways, ³H is radioactive |

| Radioiodine Labeling | ¹²³I, ¹²⁴I, ¹³¹I | SPECT / PET / Scintillation | Enables in vivo imaging and radiotherapy |

Integration with Advanced Non-Clinical Imaging Techniques

A significant frontier for Iodo(2-¹³C)acetic acid lies in its potential use with advanced, non-invasive imaging modalities. While traditionally a tool for ex vivo mass spectrometry, its ¹³C label makes it a candidate for hyperpolarized ¹³C Magnetic Resonance Imaging (MRI). Hyperpolarization is a technique that can enhance the MRI signal of ¹³C-enriched molecules by more than 10,000-fold, enabling the real-time, non-invasive visualization of metabolic processes in vivo. nih.govau.dkwikipedia.org

This technology has been successfully used with probes like [1-¹³C]pyruvate to image metabolic shifts in cancer, such as the Warburg effect. au.dkwikipedia.org In a similar vein, Iodo(2-¹³C)acetic acid could be developed as a hyperpolarized probe to image the activity of specific enzymes it targets, such as glyceraldehyde-3-phosphate dehydrogenase or protein tyrosine phosphatases. This would allow researchers to spatially map the activity of these enzymes within living tissue, providing unprecedented insights into disease states. The development of such probes would offer a non-radioactive method to visualize metabolic pathways and redox states within the body. nih.govnih.gov

Additionally, the iodo- group on the molecule offers a different avenue for imaging. The iodine atom can be substituted with a positron-emitting radioisotope, such as ¹²⁴I for Positron Emission Tomography (PET) imaging, or a gamma-emitting isotope like ¹²³I for Single-Photon Emission Computed Tomography (SPECT) imaging. nih.govnih.gov This would transform the molecule into a radiotracer capable of mapping the distribution of its binding targets in vivo. This dual potential—using either the ¹³C for hyperpolarized MRI or a radioisotope of iodine for PET/SPECT—makes the iodoacetic acid scaffold a versatile platform for developing next-generation imaging agents.

Expanding Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, integrating data from various "omics" fields like genomics, proteomics, and metabolomics. nih.govbiorxiv.org Iodo(2-¹³C)acetic acid is perfectly positioned to play a larger role in this integrative approach. Its established use in quantitative proteomics provides a critical data layer—the status of cysteine residues—that can be correlated with genomic and transcriptomic data. nih.govmdpi.com

Future applications will involve using Iodo(2-¹³C)acetic acid to quantify changes in the "cysteineome" under various conditions (e.g., drug treatment, disease progression) and integrating this information with other omics datasets. For instance, a multi-omics study could combine:

Genomics: Identifying mutations in genes coding for specific enzymes.

Transcriptomics: Measuring changes in the mRNA levels of these enzymes.

Proteomics (with Iodo(2-¹³C)acetic acid): Quantifying the abundance and cysteine reactivity of the translated enzyme.

Metabolomics: Measuring the downstream effects on metabolic pathways.

This integrated approach allows researchers to build comprehensive models of cellular processes and disease mechanisms. biorxiv.orgmdpi.com By providing a quantitative measure of protein-level activity, Iodo(2-¹³C)acetic acid can help bridge the gap between genetic information and metabolic function, leading to a more complete understanding of complex biological networks.

Theoretical Advancements in Reaction Mechanism Prediction and Catalyst Design

The future application and synthesis of Iodo(2-¹³C)acetic acid and its derivatives will be significantly accelerated by theoretical and computational chemistry. Recent advancements in artificial intelligence (AI) and machine learning, particularly graph neural networks (GNNs), are revolutionizing the ability to predict chemical reaction mechanisms and outcomes with high accuracy. f1000research.comisotope.com

These computational tools can be applied to Iodo(2-¹³C)acetic acid in several ways:

Predicting Reactivity: AI models can be trained to predict the reactivity of Iodo(2-¹³C)acetic acid with various nucleophiles beyond cysteine, potentially uncovering new biological targets or side reactions. f1000research.com

Optimizing Synthesis: Machine learning algorithms can analyze vast datasets of reaction conditions to predict the optimal catalysts, solvents, and temperatures for the synthesis of Iodo(2-¹³C)acetic acid and more complex probes derived from it. isotope.com

Understanding Mechanisms: By integrating AI with methods like Density Functional Theory (DFT), researchers can model the alkylation reaction with high precision, elucidating the transition states and intermediates involved. isotope.com This deeper mechanistic understanding is crucial for designing more specific and efficient biochemical probes.

These theoretical advancements will reduce the reliance on time-consuming trial-and-error experimentation, enabling a more rational design process for new chemical tools based on the iodoacetic acid scaffold.

Design and Synthesis of Next-Generation Biochemical Probes

Building upon its role as a quantitative tag, Iodo(2-¹³C)acetic acid serves as a foundational scaffold for creating more sophisticated biochemical probes. Its core function is the covalent modification of cysteine residues, and the ¹³C label enables quantification by mass spectrometry. [11 from second search results, 12] The next generation of probes will likely incorporate additional functionalities to allow for multi-modal analysis.

Future designs could include:

Dual-Labeled Probes: Synthesizing probes that contain both a stable isotope (¹³C) for mass spectrometry and a fluorescent reporter group. This would allow researchers to quantify cysteine modification and simultaneously visualize the location of the modified proteins within a cell using microscopy.

Click-Chemistry Handles: Incorporating a bio-orthogonal group, such as an alkyne or azide, into the iodoacetic acid structure. After the probe reacts with a cysteine residue, a secondary reporter molecule (e.g., biotin (B1667282) for affinity purification, or a fluorophore) can be attached via a "click" reaction. This provides greater flexibility in experimental design.

Isotope-Coded Derivatives: Creating sets of probes with different isotopic labels (e.g., deuterated or protiated versions of an N-phenyl iodoacetamide (B48618) derivative) that can be used for multiplexed analysis, allowing for the simultaneous comparison of multiple experimental conditions in a single mass spectrometry run. [13 from second search results]

The synthesis of these advanced probes will leverage modern organic chemistry techniques to build upon the simple but powerful Iodo(2-¹³C)acetic acid framework, creating versatile tools for exploring protein function and cellular biology.

Q & A

Q. Table 1: Key Safety Data for this compound

| Property | Value/Classification | Reference |

|---|---|---|

| CAS No. | 64-69-7 | |

| Hazard Statements | H314, H301 | |

| Recommended PPE | Gloves, goggles, lab coat | |

| Disposal Method | Neutralization + incineration |

Q. Table 2: Analytical Techniques for Isotopic Validation

| Technique | Parameter Measured | Typical Data Output |

|---|---|---|

| ¹³C NMR | Positional isotopic purity | δ ~170 ppm (carbonyl) |

| LC-HRMS | Molecular mass & enrichment | m/z 187 (M+H⁺) |

| Isotopic EA-IRMS | ¹³C atom% | >98% enrichment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.